molecular formula C18H26N2O3 B7634512 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea

1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea

Cat. No. B7634512
M. Wt: 318.4 g/mol
InChI Key: IWDGCLVTUXZCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This drug was first discovered by Pfizer in 2003 and was later licensed to the biopharmaceutical company, Pfizer. CP-690,550 has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea works by inhibiting the Janus kinase (JAK) pathway, which is involved in the regulation of immune cell function. The JAK pathway is activated by cytokines, which are signaling molecules that are involved in the immune response. When cytokines bind to their receptors, they activate the JAK pathway, which leads to the activation of transcription factors that regulate gene expression. By inhibiting the JAK pathway, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea can reduce the production of cytokines and prevent the activation of immune cells.
Biochemical and Physiological Effects:
1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea has been shown to have a number of biochemical and physiological effects. It can reduce the production of cytokines, which are involved in the immune response. It can also reduce the activation of immune cells, which can prevent damage to tissues. In addition, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea can reduce inflammation, which can improve symptoms in patients with autoimmune diseases.

Advantages and Limitations for Lab Experiments

1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea has several advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea also has some limitations for lab experiments. It can be toxic at high concentrations and can have off-target effects on other signaling pathways.

Future Directions

There are several future directions for research on 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea. One area of focus is the development of new drugs that target the JAK pathway. Another area of focus is the identification of biomarkers that can be used to predict which patients will respond to treatment with 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea. Finally, there is a need for more research on the long-term effects of 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea on patients with autoimmune diseases.

Synthesis Methods

The synthesis of 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea involves several steps, including the reaction of a cyclopropyl ketone with a Grignard reagent to form a cyclopropyl alcohol, which is then converted to a cyclopropyl amine. This amine is then reacted with a protected hydroxycyclopentyl aldehyde to form the desired urea product. The final step involves the deprotection of the hydroxyl group to yield the active drug, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea.

Scientific Research Applications

1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea works by inhibiting the Janus kinase (JAK) pathway, which is involved in the regulation of immune cell function. By inhibiting this pathway, 1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea can reduce inflammation and prevent damage to tissues.

properties

IUPAC Name

1-[cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-23-16-8-5-14(6-9-16)17(13-3-4-13)20-18(22)19-11-12-2-7-15(21)10-12/h5-6,8-9,12-13,15,17,21H,2-4,7,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDGCLVTUXZCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)NC(=O)NCC3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea

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